![molecular formula C8H10N2OS B14409426 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile CAS No. 83370-35-8](/img/structure/B14409426.png)
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile: is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile typically involves multiple steps, including cycloaddition reactions and subsequent functional group modifications. One common approach is the Diels-Alder reaction followed by ring-closing metathesis (RCM) to form the bicyclic core . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions: 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert oximes to amines or other reduced forms.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
科学研究应用
Chemistry: In organic synthesis, 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile serves as a versatile intermediate for constructing complex molecular architectures . Its unique structure allows for the development of novel synthetic methodologies.
Biology and Medicine: Its bicyclic framework can be modified to interact with specific biological targets, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and modifications made to the compound .
相似化合物的比较
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a nucleophilic catalyst in organic synthesis.
8-Azabicyclo[3.2.1]octane: Utilized in the synthesis of tropane alkaloids and other biologically active molecules.
Uniqueness: 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile stands out due to its unique combination of a hydroxyimino group and a thiabicyclic core. This combination imparts distinct reactivity and stability, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
83370-35-8 |
|---|---|
分子式 |
C8H10N2OS |
分子量 |
182.25 g/mol |
IUPAC 名称 |
3-hydroxyimino-2-thiabicyclo[2.2.2]octane-4-carbonitrile |
InChI |
InChI=1S/C8H10N2OS/c9-5-8-3-1-6(2-4-8)12-7(8)10-11/h6,11H,1-4H2 |
InChI 键 |
FEHQNLLYOOUKJG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1SC2=NO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)

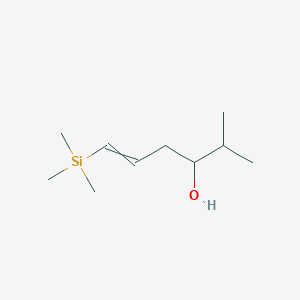
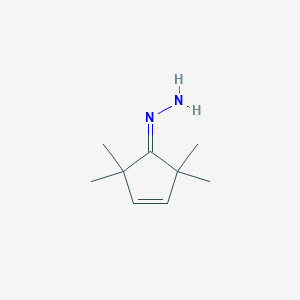

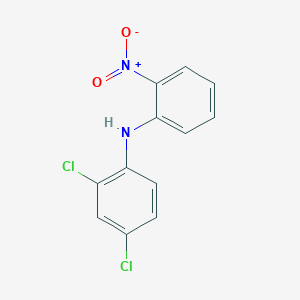
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)

![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
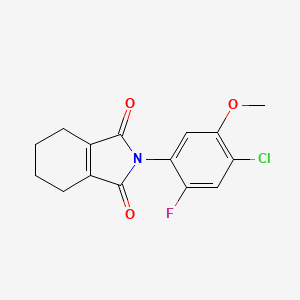
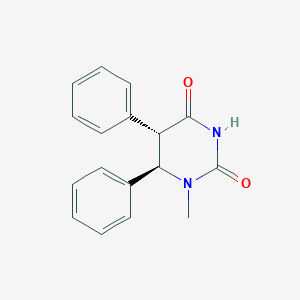
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
